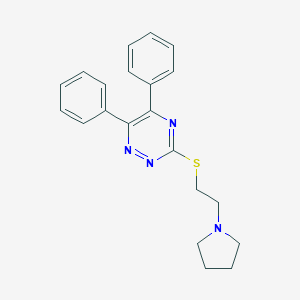![molecular formula C17H17N7O2S2 B276352 N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B276352.png)
N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a chemical compound that has been synthesized for its potential use as a pharmaceutical drug. This compound has received significant attention in scientific research due to its unique chemical structure and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is not completely understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body, leading to a reduction in inflammation and the growth of cancer cells.
Biochemical and Physiological Effects
Studies have shown that N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6, and to inhibit the growth of cancer cells in vitro. It has also been shown to have neuroprotective effects in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have activity against a variety of diseases. However, there are also limitations to its use. For example, its mechanism of action is not completely understood, and it may have off-target effects that could complicate interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide. One area of interest is the development of more potent and selective analogs of this compound. Another area of interest is the investigation of its potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations for its use as a pharmaceutical drug.
In conclusion, N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a promising compound for use as a pharmaceutical drug. Its unique chemical structure and potential therapeutic applications have led to extensive research in this area. While there are still many unanswered questions about its mechanism of action and potential limitations for its use, the future looks bright for this compound and its potential to help treat a variety of diseases.
Synthesemethoden
The synthesis of N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves the condensation of 2-(2-thienyl)-5-(4-chlorobenzyl)-1,3,4-oxadiazole with diethyl malonate, followed by the reaction of the resulting intermediate with cyanoacetic acid and diethylamine. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been studied extensively for its potential use as a pharmaceutical drug. It has been shown to have activity against a variety of diseases, including cancer, inflammation, and neurological disorders.
Eigenschaften
Produktname |
N-[5-cyano-2-(diethylamino)-4-pyrimidinyl]-2-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide |
|---|---|
Molekularformel |
C17H17N7O2S2 |
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
N-[5-cyano-2-(diethylamino)pyrimidin-4-yl]-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H17N7O2S2/c1-3-24(4-2)16-19-9-11(8-18)14(21-16)20-13(25)10-28-17-23-22-15(26-17)12-6-5-7-27-12/h5-7,9H,3-4,10H2,1-2H3,(H,19,20,21,25) |
InChI-Schlüssel |
MQAPEJFQHGSEEL-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=NC=C(C(=N1)NC(=O)CSC2=NN=C(O2)C3=CC=CS3)C#N |
Kanonische SMILES |
CCN(CC)C1=NC=C(C(=N1)NC(=O)CSC2=NN=C(O2)C3=CC=CS3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea](/img/structure/B276269.png)
![3-amino-5-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276270.png)
![3-amino-5-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276272.png)
![2-(allylsulfanyl)-3-amino-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276273.png)
![3-amino-7-methyl-2-{[2-(4-morpholinyl)ethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276275.png)
![N-methyl-N'-{[2-(3-methylphenyl)-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-4-yl]acetyl}urea](/img/structure/B276277.png)
![methyl 2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276278.png)
![methyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276282.png)
![methyl 2-{[(diethylamino)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276283.png)

![Ethyl 4,5-dimethyl-2-[(2-toluidinocarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B276290.png)
![Ethyl 4,5-dimethyl-2-[(3-toluidinocarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B276291.png)
![2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(3-methoxyphenyl)ethanone](/img/structure/B276294.png)
![5,6-dimethyl-4-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}thieno[2,3-d]pyrimidine](/img/structure/B276296.png)